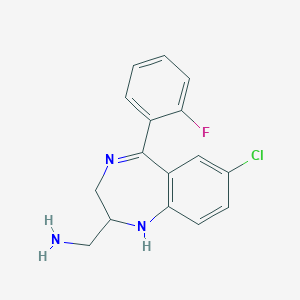

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine

Descripción general

Descripción

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used as sedatives, anxiolytics, and muscle relaxants. This particular compound is a derivative of midazolam, a widely used benzodiazepine.

Aplicaciones Científicas De Investigación

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.

Biology: Studied for its interactions with GABA receptors and its effects on neurotransmission.

Medicine: Investigated for its potential use as a sedative, anxiolytic, and muscle relaxant.

Industry: Employed in the synthesis of other benzodiazepine derivatives for pharmaceutical applications

Mecanismo De Acción

Target of Action

The primary target of this compound is the GABA (A) Receptor . This receptor is a major inhibitory neurotransmitter in the central nervous system (CNS). The compound acts as a positive allosteric modulator and ligand at the GABA (A) Receptor Benzodiazepine Binding Site .

Mode of Action

The compound binds to central benzodiazepine receptors which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

Biochemical Pathways

The compound’s action on the GABA (A) Receptor leads to an increase in the inhibitory effects of GABA in the CNS. This results in a decrease in neuronal excitability and produces effects such as sedation, muscle relaxation, and anti-anxiety .

Pharmacokinetics

The bioavailability of the compound following oral administration is reported to be 90-100% . The compound is metabolized in the liver and excreted renally .

Result of Action

The compound’s action on the GABA (A) Receptor results in a variety of effects at the molecular and cellular level. These include anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant activity . These effects are primarily due to the increased inhibitory effects of GABA in the CNS.

Action Environment

Environmental factors such as diet, age, and concomitant medications can influence the action, efficacy, and stability of the compound. For example, certain foods or medications may interact with the compound and affect its absorption, distribution, metabolism, or excretion. Additionally, genetic polymorphisms can influence how individuals metabolize the compound, potentially affecting its efficacy and safety .

Análisis Bioquímico

Biochemical Properties

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to increased neuronal inhibition. The compound also interacts with cytochrome P450 enzymes, which are involved in its metabolism and biotransformation .

Cellular Effects

The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By binding to GABA receptors, it modulates the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability. This results in sedative, anxiolytic, and muscle relaxant effects. Additionally, the compound can alter the expression of genes involved in neurotransmission and synaptic plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds allosterically to the benzodiazepine site on the GABA-A receptor, potentiating the receptor’s response to GABA. This binding increases the frequency of chloride channel opening, leading to enhanced inhibitory neurotransmission. The compound also inhibits certain enzymes, such as monoamine oxidase, which can affect neurotransmitter levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or extreme pH levels. Long-term studies have shown that prolonged exposure to the compound can lead to tolerance, where higher doses are required to achieve the same effect. Additionally, chronic exposure can result in changes in cellular function, such as altered receptor density and neurotransmitter levels .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects. At higher doses, it can cause motor impairment, respiratory depression, and other toxic effects. Studies have shown that there is a threshold dose above which the risk of adverse effects increases significantly .

Metabolic Pathways

The metabolic pathways of this compound involve several enzymes, primarily from the cytochrome P450 family. The compound undergoes phase I metabolism, including oxidation and reduction reactions, followed by phase II conjugation reactions such as glucuronidation. These metabolic processes result in the formation of various metabolites, some of which retain pharmacological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It binds to plasma proteins, which facilitates its distribution throughout the body. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in fatty tissues due to its lipophilic nature .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and at the cell membrane, where it interacts with GABA receptors. The compound may also be found in the endoplasmic reticulum and mitochondria, where it can influence cellular metabolism and energy production. Post-translational modifications, such as phosphorylation, can affect its localization and activity within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine typically involves the formation of the benzodiazepine core followed by the introduction of the chloro and fluoro substituents. One common method involves the condensation of 2-amino-5-chlorobenzophenone with 2-fluoroaniline under acidic conditions to form the benzodiazepine ring. The methanamine group is then introduced via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound often employs scalable methods that ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature of the substituents introduced .

Comparación Con Compuestos Similares

Similar Compounds

Midazolam: A closely related compound with similar sedative and anxiolytic properties.

Flurazepam: Another benzodiazepine with a longer duration of action.

Cinolazepam: Known for its anxiolytic and muscle relaxant effects

Uniqueness

7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine is unique due to its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of both chloro and fluoro groups can affect its binding affinity to GABA-A receptors and its metabolic stability .

Propiedades

IUPAC Name |

[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQOUBKWMBDIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974868 | |

| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59467-64-0 | |

| Record name | 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-5-(2-FLUOROPHENYL)-2,3-DIHYDRO-1H-1,4-BENZODIAZEPINE-2-METHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9JC45ZV43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

![(1S,5R)-6,7-Diazabicyclo[3.2.2]non-6-en-3-ol](/img/structure/B137754.png)